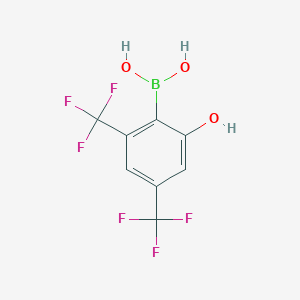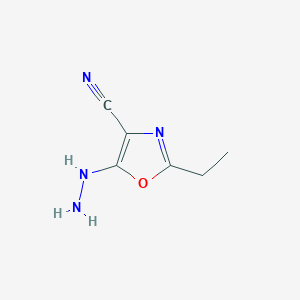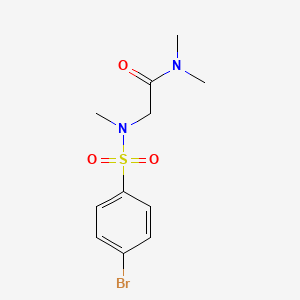![molecular formula C13H17N3 B14917789 1-Cyclopropyl-N-((1-methyl-1h-benzo[d]imidazol-2-yl)methyl)methanamine](/img/structure/B14917789.png)
1-Cyclopropyl-N-((1-methyl-1h-benzo[d]imidazol-2-yl)methyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-N-((1-methyl-1h-benzo[d]imidazol-2-yl)methyl)methanamine is a compound that features a cyclopropyl group attached to a methanamine backbone, which is further connected to a benzoimidazole moiety. The benzoimidazole ring is a well-known structure in medicinal chemistry due to its presence in various bioactive molecules. This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-N-((1-methyl-1h-benzo[d]imidazol-2-yl)methyl)methanamine typically involves the following steps:
Formation of the Benzoimidazole Ring: The benzoimidazole ring can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Attachment of the Methanamine Group: The benzoimidazole derivative is then reacted with a suitable alkylating agent to introduce the methanamine group.
Cyclopropyl Group Introduction: Finally, the cyclopropyl group is introduced via a nucleophilic substitution reaction using cyclopropyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-N-((1-methyl-1h-benzo[d]imidazol-2-yl)methyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated benzoimidazole derivatives.
Scientific Research Applications
1-Cyclopropyl-N-((1-methyl-1h-benzo[d]imidazol-2-yl)methyl)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-N-((1-methyl-1h-benzo[d]imidazol-2-yl)methyl)methanamine involves its interaction with specific molecular targets. The benzoimidazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the modulation of signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
1H-Benzo[d]imidazole: A core structure in many bioactive molecules.
Cyclopropylamine: Known for its use in various synthetic applications.
N-Methylmethanamine: A common intermediate in organic synthesis.
Uniqueness
1-Cyclopropyl-N-((1-methyl-1h-benzo[d]imidazol-2-yl)methyl)methanamine is unique due to the combination of the cyclopropyl group and the benzoimidazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
1-cyclopropyl-N-[(1-methylbenzimidazol-2-yl)methyl]methanamine |
InChI |
InChI=1S/C13H17N3/c1-16-12-5-3-2-4-11(12)15-13(16)9-14-8-10-6-7-10/h2-5,10,14H,6-9H2,1H3 |
InChI Key |
QATVBCYDUJBVNP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNCC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


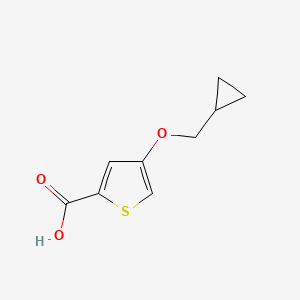
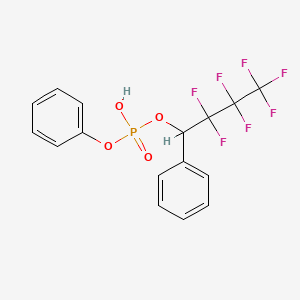

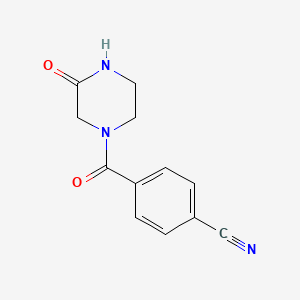
![Methyl 3-(2'-(dicyclohexylphosphanyl)-6-methoxy-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14917744.png)
![(3AR,7aR)-1,3-bis(4-methoxybenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14917745.png)
![6-(1-(Methoxycarbonyl)-5,6,7,8-tetrahydroindolizin-3-yl)benzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B14917751.png)
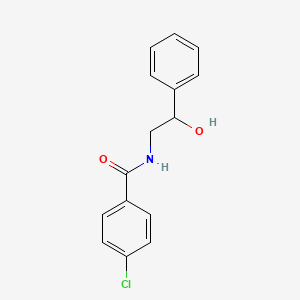

![{5-[(4-Chlorophenyl)sulfanyl]thiophen-2-yl}methanol](/img/structure/B14917769.png)
